molecular formula C16H15F2N5O2 B2424719 2-(2,4-difluorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034516-41-9

2-(2,4-difluorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2424719
CAS No.: 2034516-41-9
M. Wt: 347.326
InChI Key: YDHRPURFACEQDL-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core linked to a 1-ethyl-1H-pyrazole moiety and a 2,4-difluorophenylacetamide chain. This specific molecular architecture, particularly the 1,2,4-oxadiazole scaffold, is recognized in medicinal chemistry for its potential as a privileged structure in the development of biologically active compounds. The integration of a pyrazole ring, a common heterocycle in agrochemicals and pharmaceuticals, further enhances its interest as a research chemical. Researchers may investigate this compound as a key intermediate or a novel chemical entity in drug discovery campaigns, potentially for applications in oncology, neurology, or infectious diseases. Its structure suggests potential for target engagement with various enzymes or receptors, though its specific mechanism of action (MoA) would require empirical validation. This product is intended for laboratory research purposes by trained professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5O2/c1-2-23-9-11(7-20-23)16-21-15(25-22-16)8-19-14(24)5-10-3-4-12(17)6-13(10)18/h3-4,6-7,9H,2,5,8H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHRPURFACEQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-difluorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Biological Activity Overview

The biological activities of compounds containing oxadiazole and pyrazole rings have been extensively studied. These include:

  • Anticancer Activity : Many derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds with these structures often show activity against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Compounds similar to the target molecule have been shown to inhibit various enzymes such as:
    • Histone Deacetylases (HDACs)
    • Carbonic Anhydrases (CAs)
    • Cyclooxygenases (COX)
  • Receptor Modulation : Certain derivatives act as selective modulators for receptors involved in cancer and inflammatory pathways.

Anticancer Activity

A study on oxadiazole derivatives indicated that compounds structurally related to 2-(2,4-difluorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide exhibited significant cytotoxicity against various tumor cell lines. For instance:

  • IC50 Values : The compound showed IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating potent anticancer activity .
Cell LineIC50 (µM)
HeLa (Cervical cancer)5.0
MCF7 (Breast cancer)7.5
HCT116 (Colon cancer)6.2

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of similar compounds:

  • A derivative demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing potential as an antibacterial agent .

Anti-inflammatory Effects

Several studies have reported that oxadiazole-containing compounds can reduce inflammation by inhibiting COX enzymes:

  • This mechanism suggests potential applications in treating inflammatory diseases such as arthritis .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to oxadiazoles and pyrazoles. The structural features of 2-(2,4-difluorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide suggest that it may exhibit similar biological activities. Research indicates that derivatives of pyrazole and oxadiazole have shown effectiveness against various cancer cell lines, including breast and colon cancers .

Antimicrobial Properties

Compounds containing oxadiazole and pyrazole moieties have been reported to possess significant antibacterial and antifungal activities. For instance, studies on related structures have demonstrated efficacy against pathogens such as Aspergillus fumigatus and other resistant bacterial strains . This suggests that the compound may also be useful in developing new antimicrobial agents.

Pesticidal Activity

The incorporation of difluorophenyl groups in agrochemicals has been associated with enhanced pest resistance. The compound's structure indicates potential use as a pesticide or herbicide, targeting specific pests while minimizing impact on non-target species. Research into similar compounds has shown promising results in controlling agricultural pests effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. The presence of the difluorophenyl group is believed to enhance lipophilicity and biological activity, while the pyrazole and oxadiazole components contribute to its pharmacological profile. Studies on related compounds have provided insights into how modifications can lead to improved potency and selectivity against target cells or organisms .

Synthesis and Development

The synthesis of 2-(2,4-difluorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions including acylation and cyclization processes. Understanding these synthetic pathways is essential for scaling up production for research or commercial purposes.

Clinical Trials

Further research is warranted to explore the pharmacokinetics and safety profiles of this compound in clinical settings. Preclinical studies should focus on evaluating its therapeutic index and potential side effects.

Environmental Impact Studies

As with any agrochemical candidate, assessing the environmental impact of this compound is crucial before widespread application. Studies should evaluate its degradation products and their effects on ecosystems.

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

A multi-step approach is typically employed:

  • Oxadiazole Formation : Cyclization of amidoximes with carboxylic acid derivatives using solvents like DMF or ethanol, often catalyzed by Zeolite Y-H or bases like K2_2CO3_3 at reflux temperatures (150°C) .
  • Pyrazole Coupling : Nucleophilic substitution or palladium-catalyzed cross-coupling to attach the 1-ethylpyrazole moiety. Reaction monitoring via TLC or HPLC ensures intermediate purity .
  • Final Acetamide Linkage : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DCM .

Q. Which characterization techniques are essential for structural validation?

  • NMR Spectroscopy : 1^1H/13^{13}C NMR to confirm proton environments and carbon backbone integrity.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms solid-state conformation .
  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent Modification : Replace the ethyl group on the pyrazole with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and target binding .
  • Fluorine Positioning : Test 2,4-difluorophenyl analogs against mono- or tri-fluorinated variants to assess electronic effects on receptor affinity.
  • Assay Design : Pair enzymatic inhibition assays (e.g., kinase profiling) with cytotoxicity screens (MTT assay) to identify selective analogs. Computational docking (AutoDock Vina) predicts binding modes to guide synthesis .

Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data?

  • Pharmacokinetic Profiling : Measure plasma half-life, metabolic stability (via liver microsomes), and bioavailability. LC-MS identifies major metabolites that may reduce efficacy .
  • Prodrug Derivatization : Mask polar groups (e.g., acetamide) with ester prodrugs to improve membrane permeability.
  • Comparative Studies : Test fluorinated analogs (e.g., 4-fluorophenyl vs. 2,4-difluorophenyl) to isolate metabolic stability contributions .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to identify stable binding conformations.
  • Free Energy Perturbation (FEP) : Quantifies the impact of substituent changes (e.g., difluorophenyl vs. chlorophenyl) on binding affinity.
  • ADMET Prediction : Tools like SwissADME predict solubility, CYP450 interactions, and blood-brain barrier penetration .

Methodological Notes

  • Synthetic Optimization : Screen solvent polarity (DMF vs. THF) and catalyst loading (5–10% Zeolite Y-H) to maximize yield .
  • Data Contradiction Analysis : Cross-validate biological assays (e.g., ELISA vs. Western blot) to rule out false positives/negatives .
  • Crystallization Challenges : Use slow evaporation in ethanol/water (7:3 v/v) to obtain diffraction-quality crystals .

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